molecular formula C21H27N6O15P2+ B057095 1-((2R,3R,4S,5R)-5-((((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyridin-1-ium-3-carboxylate CAS No. 6450-77-7

1-((2R,3R,4S,5R)-5-((((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyridin-1-ium-3-carboxylate

Cat. No.: B057095
CAS No.: 6450-77-7
M. Wt: 665.4 g/mol
InChI Key: SENPVEZBRZQVST-HISDBWNOSA-O
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Description

Deamido-Nicotinamide Adenine Dinucleotide (Deamido-NAD+) is a precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), an essential coenzyme in cellular metabolism. Deamido-NAD+ is involved in various biochemical processes, including redox reactions, DNA repair, and protein modification. It is a dinucleotide composed of two nucleotides joined by their phosphate groups, with one nucleotide containing an adenine base and the other containing a nicotinamide base .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deamido-NAD+ can be synthesized enzymatically using NAD+ synthetase. The enzyme catalyzes the formation of NAD+ from Deamido-NAD+, adenosine triphosphate (ATP), and ammonia (NH3). The reaction conditions typically involve a pH of 8.5 and a temperature of 37°C. The reaction can be monitored spectrophotometrically by measuring the absorbance at 340 nm .

Industrial Production Methods: Industrial production of Deamido-NAD+ involves the use of recombinant NAD+ synthetase enzymes derived from bacteria such as Geobacillus stearothermophilus. The enzyme is produced in large quantities through fermentation processes, followed by purification and lyophilization to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: Deamido-NAD+ primarily undergoes amidation reactions to form NAD+. This process involves the addition of an amide group to the molecule. The reaction is catalyzed by NAD+ synthetase and requires ATP and ammonia as substrates .

Common Reagents and Conditions:

    Reagents: ATP, ammonia, NAD+ synthetase enzyme.

    Conditions: pH 8.5, temperature 37°C, presence of magnesium ions (Mg2+) and potassium ions (K+).

Major Products: The major product of the reaction is NAD+, along with adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi) as by-products .

Scientific Research Applications

Deamido-NAD+ has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: Used as a substrate in enzymatic assays to study the activity of NAD+ synthetase and other related enzymes.

    Biology: Plays a crucial role in the study of cellular metabolism and energy production. It is also used in research on DNA repair mechanisms and protein modification processes.

    Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and age-related diseases.

Mechanism of Action

Deamido-NAD+ exerts its effects through its conversion to NAD+ by NAD+ synthetase. The enzyme catalyzes a two-step reaction:

    Adenylation: Deamido-NAD+ is activated by ATP to form NAD-adenylate.

    Amidation: An ammonia molecule attacks the NAD-adenylate intermediate, resulting in the formation of NAD+.

The molecular targets of Deamido-NAD+ include various enzymes involved in NAD+ biosynthesis and metabolism. The pathways involved are critical for maintaining cellular energy balance and redox homeostasis .

Comparison with Similar Compounds

Deamido-NAD+ stands out due to its specific role in the final step of NAD+ synthesis, catalyzed by NAD+ synthetase, which is essential for various cellular processes.

Properties

CAS No.

6450-77-7

Molecular Formula

C21H27N6O15P2+

Molecular Weight

665.4 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C21H26N6O15P2/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(31)14(29)11(41-20)6-39-44(36,37)42-43(34,35)38-5-10-13(28)15(30)19(40-10)26-3-1-2-9(4-26)21(32)33/h1-4,7-8,10-11,13-16,19-20,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1

InChI Key

SENPVEZBRZQVST-HISDBWNOSA-O

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)[O-]

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O

physical_description

Solid

Synonyms

Adenosine 5’-(trihydrogen diphosphate), P’→5’-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt;  3-Carboxy-1-β-D-ribofuranosylpyridinium hydroxide, 5’-ester with adenosine 5’-pyrophosphate, inner salt;  Pyridinium, 3-carboxy-1-β-D-ribofur

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((2R,3R,4S,5R)-5-((((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyridin-1-ium-3-carboxylate
Reactant of Route 2
1-((2R,3R,4S,5R)-5-((((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyridin-1-ium-3-carboxylate
Reactant of Route 3
1-((2R,3R,4S,5R)-5-((((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyridin-1-ium-3-carboxylate
Reactant of Route 4
1-((2R,3R,4S,5R)-5-((((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyridin-1-ium-3-carboxylate
Reactant of Route 5
1-((2R,3R,4S,5R)-5-((((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyridin-1-ium-3-carboxylate
Reactant of Route 6
1-((2R,3R,4S,5R)-5-((((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyridin-1-ium-3-carboxylate

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